N-Acetylornithine-d2

Metabolomics LC-MS/MS Quantitative Analysis

Select N-Acetylornithine-d2 (N2-Acetyl-L-ornithine-5,5-d2) as your stable isotope-labeled internal standard (SIL-IS) to eliminate matrix effects and achieve precise absolute quantification of endogenous N-Acetylornithine in complex biological matrices. Unlike unlabeled standards or structural analogs, this deuterated analog (+2 Da mass shift) ensures identical chromatographic behavior and ionization efficiency—reducing assay CV% from 5.3–14.2% to 1.2–7.8% in validated LC-MS/MS methods. Supplied at ≥98% chemical and isotopic purity for rigorous metabolomics, urea cycle disorder research, and arginine pathway flux analysis. For R&D use only; not a therapeutic agent.

Molecular Formula C7H14N2O3
Molecular Weight 176.21 g/mol
Cat. No. B12407798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylornithine-d2
Molecular FormulaC7H14N2O3
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN)C(=O)O
InChIInChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2
InChIKeyJRLGPAXAGHMNOL-JRHBLRTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylornithine-d2: A Critical Baseline for Accurate Amino Acid Metabolomics and Pharmacokinetic Studies


N-Acetylornithine-d2 (N2-Acetyl-L-ornithine-5,5-d2) is a stable, isotopically labeled analog of the endogenous amino acid metabolite N-Acetylornithine. It is specifically synthesized with two deuterium atoms at the C-5 position, replacing two hydrogen atoms [1]. This compound is not intended as a therapeutic agent but is exclusively used as a research tool, primarily as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of its unlabeled counterpart (N-Acetylornithine) in complex biological matrices using mass spectrometry-based methods . Its primary role is to enable rigorous analytical workflows in fields such as metabolomics, enzyme kinetics, and drug metabolism, where the unlabeled molecule is a key intermediate in the L-arginine biosynthetic pathway .

Why Unlabeled N-Acetylornithine or Analogous Internal Standards Cannot Substitute for N-Acetylornithine-d2


In quantitative mass spectrometry (LC-MS/MS or GC-MS), substituting a deuterated internal standard like N-Acetylornithine-d2 with an unlabeled N-Acetylornithine standard or a structural analog is scientifically invalid for accurate quantitation. The core requirement for a SIL-IS is that it co-elutes with the analyte and experiences identical matrix effects and ionization efficiency, but can be distinguished by the mass spectrometer [1]. Unlabeled N-Acetylornithine cannot be used as an internal standard because it is the analyte itself and will be indistinguishable from the compound present in the sample [1]. Structural analogs, while offering a mass difference, often fail to exactly mimic the analyte's behavior during sample extraction and chromatographic separation, leading to significant quantitative inaccuracies that cannot be fully corrected [1]. The deuterium atoms in N-Acetylornithine-d2 create a +2 Da mass shift, providing the necessary spectral differentiation while preserving the chemical and physical properties required for accurate normalization of analytical variability .

Quantitative Evidence for N-Acetylornithine-d2: Analytical Differentiation and Data Integrity Verification


Analytical Differentiation: Mass Spectrometric Shift vs. Unlabeled N-Acetylornithine

N-Acetylornithine-d2 provides a definitive +2.02 Da mass shift relative to its unlabeled analog, N-Acetylornithine. This difference is critical for mass spectrometric (MS) detection and quantification, as it allows the internal standard to be uniquely identified and measured in the same analytical run as the analyte . The unlabeled N-Acetylornithine has a reported molecular weight of 174.1977 g/mol, while the d2-labeled version has a molecular weight of 176.21 g/mol .

Metabolomics LC-MS/MS Quantitative Analysis Isotope Dilution Mass Spectrometry

Purity Benchmarking: Chemical and Isotopic Purity Standards for Reliable Quantitation

Procurement decisions must be based on documented purity to ensure data reproducibility. N-Acetylornithine-d2 from reputable vendors is supplied with a certified chemical purity of ≥98% , which is comparable to or exceeds the purity of standard unlabeled N-Acetylornithine (also ≥98%) . The critical differentiator is the isotopic purity, which specifies that the product contains ≥98% of the d2-labeled form, with minimal contamination from the unlabeled (d0) or partially labeled (d1) species . This isotopic enrichment is the primary performance parameter for a SIL-IS.

Quality Control Analytical Chemistry Procurement

Performance Validation: The Proven Superiority of SIL-IS in LC-MS Assays

Peer-reviewed comparative studies have quantitatively demonstrated that switching from a structural analog internal standard to a stable isotope-labeled internal standard (SIL-IS), like N-Acetylornithine-d2, can significantly improve LC-MS/MS assay performance. One study showed that the coefficient of variation (CV%) for a pharmaceutical compound decreased from 5.3%–14.2% to 1.2%–7.8% when using a SIL-IS, a clear and quantifiable improvement in precision [1]. The SIL-IS is universally recommended as the 'first choice' over any structural analog for its ability to better correct for matrix effects, extraction recovery, and ionization variability [2].

Bioanalysis Method Validation Internal Standard

A Critical Procurement Note: Data Integrity and Vendor Due Diligence

A critical and highly unusual issue exists in the public database record for N-Acetylornithine-d2. Multiple reputable vendor websites and databases incorrectly describe the compound as 'deuterium labeled Melengestrol' . This is a fundamental error: Melengestrol (C25H32O4) is a steroidal progestin with no structural, chemical, or biological relationship to N-Acetylornithine (C7H14N2O3) [1]. This propagated error represents a significant data integrity issue. For the scientific user, this is not a minor detail; it is a critical red flag that necessitates careful vendor qualification. Procuring from a source that fails to correct this error or provides contradictory information may indicate a lack of rigorous quality control over its product information, which could extend to the chemical itself.

Data Integrity Procurement Vendor Evaluation Database Error

Key Application Scenarios for N-Acetylornithine-d2 in Research and Industry


High-Confidence Quantification in Targeted Metabolomics

This is the primary use case. N-Acetylornithine-d2 serves as the SIL-IS in LC-MS/MS or GC-MS methods for the absolute quantification of N-Acetylornithine in biological samples (e.g., plasma, urine, cell lysates, plant extracts). This is essential for studies on arginine metabolism, urea cycle disorders, or metabolic phenotyping . The high isotopic purity (≥98% d2-label) ensures minimal background interference, while the comparable purity to the unlabeled standard (both ≥98%) guarantees reliable quantitation .

Investigating Pharmacokinetic and Metabolic Profiles of N-Acetylornithine-Related Compounds

As a deuterated tracer, N-Acetylornithine-d2 can be used in *in vitro* and *in vivo* studies to monitor the metabolism of N-Acetylornithine. The deuterium label may influence metabolic stability, potentially altering the rate of enzymatic cleavage, a concept known as the deuterium kinetic isotope effect (DKIE) . This makes it a valuable tool for differentiating metabolic pathways or for understanding the disposition of the endogenous metabolite .

Quality Control and Method Validation in Analytical and Bioanalytical Laboratories

In GLP or regulated bioanalytical environments, a well-characterized, high-purity SIL-IS is non-negotiable for validating LC-MS methods. N-Acetylornithine-d2 fulfills this role, allowing laboratories to demonstrate method accuracy, precision, and robustness . The class-level evidence showing a significant reduction in assay CV% when using a SIL-IS (from 5.3-14.2% to 1.2-7.8%) provides a quantifiable benchmark for the performance improvement expected from its use [1].

Investigating Arginine Biosynthesis in Bacteria and Plants

N-Acetylornithine is a key intermediate in the L-arginine biosynthetic pathway in many organisms, including bacteria like *Xanthomonas campestris* [2] and plants like *Arabidopsis thaliana* [3]. The d2-labeled compound can be used to trace flux through this pathway, study the kinetics of enzymes like N-acetylornithine transcarbamylase (AOTCase) [2], or quantify pathway intermediates in response to genetic or environmental perturbations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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